![molecular formula C20H20F2N2O2 B3438330 1-{5-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B3438330.png)
1-{5-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone
Overview
Description
1-{5-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone, also known as Fluoromethcathinone (FMC), is a synthetic cathinone that belongs to the β-keto amphetamine family. FMC is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, FMC has also gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
FMC acts as a monoamine transporter inhibitor, which means that it blocks the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters in the brain, which leads to the stimulant effects of FMC. FMC also acts as a releasing agent, which means that it causes the release of dopamine, norepinephrine, and serotonin from the presynaptic neurons into the synaptic cleft.
Biochemical and Physiological Effects:
FMC has been found to increase heart rate, blood pressure, and body temperature. FMC also increases wakefulness, alertness, and energy levels. FMC has been found to have anxiogenic effects, which means that it can increase anxiety levels in some individuals.
Advantages and Limitations for Lab Experiments
FMC has advantages in the laboratory setting due to its potent stimulant effects and its ability to increase dopamine and norepinephrine levels in the brain. FMC can be used to study the effects of dopamine and norepinephrine on behavior and cognition. However, FMC has limitations in the laboratory setting due to its potential for abuse and its anxiogenic effects.
Future Directions
Future research on FMC could focus on its potential therapeutic applications, including its use as an antidepressant, cognitive enhancer, and treatment for substance use disorders. Future research could also focus on the development of safer and more effective synthetic cathinones that have fewer adverse effects and lower potential for abuse. Additionally, future research could focus on the development of novel therapeutic agents that target the dopamine and norepinephrine systems in the brain.
Scientific Research Applications
FMC has been studied for its potential therapeutic applications, including its use as an antidepressant and as a treatment for attention deficit hyperactivity disorder (ADHD). FMC has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation and attention. FMC has also been studied for its potential use as a cognitive enhancer and as a treatment for substance use disorders.
properties
IUPAC Name |
1-[5-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-13-11-19(18(22)12-17(13)14(2)25)23-7-9-24(10-8-23)20(26)15-3-5-16(21)6-4-15/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMVHSNIKIMHJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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